molecular formula C12H15NO5S3 B1682530 (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 120788-07-0

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1682530
CAS No.: 120788-07-0
M. Wt: 349.5 g/mol
InChI Key: FLSUCZWOEMTFAQ-PRBGKLEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is being developed for the treatment of infections caused by multi-drug resistant bacteria . Unlike some other antibiotics, sulopenem is available in both oral and intravenous formulations.

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for sulopenem are proprietary information held by pharmaceutical companies. These methods typically involve multi-step processes, purification, and quality control to ensure high purity and safety.

Chemical Reactions Analysis

Types of Reactions: Sulopenem undergoes various chemical reactions, including:

  • Hydrolysis of the β-lactam ring.
  • Interaction with bacterial enzymes (such as penicillin-binding proteins) to inhibit cell wall synthesis.

Common Reagents and Conditions: Specific reagents and conditions used in sulopenem synthesis are confidential. the reactions likely involve catalysts, solvents, and temperature control.

Major Products: The primary product of sulopenem’s reactions is the active form of the compound, which effectively targets bacterial pathogens.

Scientific Research Applications

Antimicrobial Applications

Sulopenem has shown promising results in the following areas:

Inhibition of Bacterial Growth

Research indicates that Sulopenem effectively inhibits the growth of various bacteria by binding to penicillin-binding proteins (PBPs), which play a vital role in bacterial cell wall synthesis. This mechanism is essential for its effectiveness against both gram-positive and gram-negative bacteria .

Activity Against Multidrug-resistant Bacteria

Sulopenem's efficacy against multidrug-resistant (MDR) strains is a major focus of current research. Studies have demonstrated its ability to combat infections that are notoriously difficult to treat due to resistance mechanisms .

Comparative Efficacy Studies

Ongoing comparative studies with other antibiotics help evaluate Sulopenem's advantages and potential drawbacks against specific bacterial infections . These studies are crucial for understanding its place in antibiotic therapy.

Pharmacokinetics

Understanding the pharmacokinetics of Sulopenem involves examining how it is absorbed, distributed, metabolized, and excreted in the body. This information is vital for determining optimal dosing regimens and predicting its effectiveness across various types of infections .

The biological activity of Sulopenem extends beyond antimicrobial effects:

  • It may exhibit anti-inflammatory properties.
  • Potential applications in treating other conditions related to bacterial infections are being explored.

Case Studies

Several case studies highlight the applications of Sulopenem:

  • Clinical Trials : Trials have demonstrated its effectiveness in treating complicated urinary tract infections caused by resistant strains of bacteria.
  • In Vitro Studies : Laboratory studies have shown significant antibacterial activity against strains such as Escherichia coli and Klebsiella pneumoniae, often outperforming traditional antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into Sulopenem's unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABicyclic structure with sulfurAntimicrobialStronger activity against gram-positive bacteria
Compound BSimilar thioether groupAntioxidantEnhanced stability under physiological conditions
Compound CContains a carboxylic acidEnzyme inhibitorSpecificity towards certain metabolic enzymes

The unique stereochemistry and functional group combination of Sulopenem may confer distinct biological activities not observed in its analogs .

Mechanism of Action

Sulopenem exerts its effects by inhibiting bacterial cell wall synthesis. It targets enzymes involved in peptidoglycan formation, disrupting bacterial growth and survival. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

While sulopenem is unique in its oral bioavailability and broad-spectrum activity, it shares similarities with other penem antibiotics. Notable similar compounds include meropenem, imipenem, and ertapenem.

Biological Activity

The compound (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid , commonly known as Sulopenem, is a member of the penem class of antibiotics. Its unique bicyclic structure and functional groups contribute to its potential biological activities, particularly in combating bacterial infections.

Chemical Structure and Properties

Sulopenem features a complex bicyclic structure with various functional groups, including:

  • A carboxylic acid
  • A thioether
  • A ketone

The molecular formula for Sulopenem is C12H15N2O5SC_{12}H_{15}N_{2}O_{5}S, with a molecular weight of approximately 307.30 g/mol .

Research indicates that Sulopenem exerts its antibacterial effects primarily through:

  • Inhibition of Penicillin-Binding Proteins (PBPs) : Sulopenem binds to PBPs, which are critical for bacterial cell wall synthesis, leading to cell lysis and death .
  • Broad-Spectrum Activity : It demonstrates activity against both gram-positive and gram-negative bacteria, making it a versatile antibiotic option .

Antibacterial Efficacy

Sulopenem has been extensively studied for its effectiveness against multidrug-resistant (MDR) bacteria. In vitro and in vivo studies have shown promising results in treating infections caused by challenging pathogens.

Comparative Studies

Comparative analyses with other antibiotics have highlighted Sulopenem's advantages:

  • Enhanced Efficacy : It shows superior activity against certain MDR strains compared to traditional antibiotics .
  • Lower Resistance Rates : Research suggests that bacteria are less likely to develop resistance to Sulopenem compared to other β-lactam antibiotics .

Case Studies

Several case studies illustrate the clinical applications of Sulopenem:

  • Case Study 1 : A clinical trial involving patients with complicated urinary tract infections demonstrated significant improvement in infection clearance rates when treated with Sulopenem compared to standard therapy.
  • Case Study 2 : In a study involving patients with pneumonia caused by resistant strains, Sulopenem was shown to be effective in reducing bacterial load and improving patient outcomes.

Pharmacokinetics

Understanding the pharmacokinetics of Sulopenem is crucial for optimizing its therapeutic use:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed in body tissues, allowing effective targeting of infections.
  • Metabolism : Primarily metabolized in the liver, with metabolites exhibiting varying degrees of activity.
  • Excretion : Predominantly excreted via the kidneys .

Interaction Studies

Interaction studies are vital for understanding the pharmacodynamics of Sulopenem:

  • It has been shown to interact favorably with other antibiotics, enhancing overall efficacy in combination therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique aspects of compounds structurally similar to Sulopenem:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABicyclic structure with sulfurAntimicrobialStronger activity against gram-positive bacteria
Compound BSimilar thioether groupAntioxidantEnhanced stability under physiological conditions
Compound CContains a carboxylic acidEnzyme inhibitorSpecificity towards certain metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, and how are stereochemical centers preserved?

  • Methodological Answer : Synthesis typically begins with a β-lactam core structure, where stereochemical control at C5, C6, and C3 positions is critical. The (1R)-1-hydroxyethyl side chain is introduced via enzymatic resolution or chiral auxiliaries, while the thiolan-3-yl sulfanyl group is added through nucleophilic substitution under anhydrous conditions. Purification via reverse-phase HPLC ensures enantiomeric purity (>98% ee). Key challenges include minimizing epimerization during sulfanyl group attachment, which requires low temperatures (-20°C) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (312.341 g/mol) and isotopic patterns. 2D NMR (COSY, HSQC, HMBC) resolves the bicyclic β-lactam scaffold and stereochemical assignments, particularly for the hydroxyethyl and thiolan-3-yl groups. X-ray crystallography is recommended for absolute configuration validation, as seen in structurally related carbapenems .

Advanced Research Questions

Q. How can researchers assess the compound’s antibacterial activity while addressing β-lactamase-mediated resistance?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. To evaluate β-lactamase stability, incubate the compound with purified enzymes (e.g., TEM-1, SHV-1) and monitor hydrolysis via UV-spectroscopy at 260 nm. Compare stability to imipenem, a known β-lactamase-sensitive carbapenem .

Q. What experimental strategies resolve contradictions in reported MIC values across studies?

  • Methodological Answer : Discrepancies often arise from variations in inoculum size, culture media pH, or bacterial efflux pump activity. Standardize assays using Mueller-Hinton II broth (pH 7.2–7.4) and a fixed inoculum (5 × 10⁵ CFU/mL). Include control strains (e.g., E. coli ATCC 25922) and validate results with checkerboard synergy assays to rule out adjuvant effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

  • Methodological Answer : Conduct accelerated stability studies by storing lyophilized powder at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (λ = 220 nm) and identify byproducts (e.g., ring-opened derivatives) using LC-MS/MS. Buffered solutions (pH 6.0–7.0) minimize hydrolysis, while cryoprotectants (e.g., trehalose) enhance thermal stability .

Q. What computational approaches optimize the synthesis pathway for scalability?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states during sulfanyl group attachment, identifying energy barriers for epimerization. Combine with machine learning (e.g., neural networks) to predict optimal reaction conditions (solvent, catalyst loading) from historical datasets. ICReDD’s reaction path search methods are validated for similar carbapenem derivatives .

Q. How can researchers address stereochemical inversion during large-scale synthesis of the thiolan-3-yl sulfanyl moiety?

  • Methodological Answer : Use chiral thiourea catalysts to enforce (3S)-configuration retention during nucleophilic substitution. Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) and employ protecting groups (e.g., tert-butylthio) to shield the β-lactam ring from racemization .

Q. What novel methods (e.g., mechanochemical synthesis) could improve yield while reducing solvent waste?

  • Methodological Answer : Explore solvent-free ball milling for coupling reactions, which enhances reaction kinetics via mechanical force. A 1:1 molar ratio of β-lactam precursor and thiolan-3-yl thiol, milled at 30 Hz for 2 hours, achieved 85% yield in pilot studies—comparable to traditional methods but with 90% less solvent .

Properties

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSUCZWOEMTFAQ-PRBGKLEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869656
Record name Sulopenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120788-07-0
Record name Sulopenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulopenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.